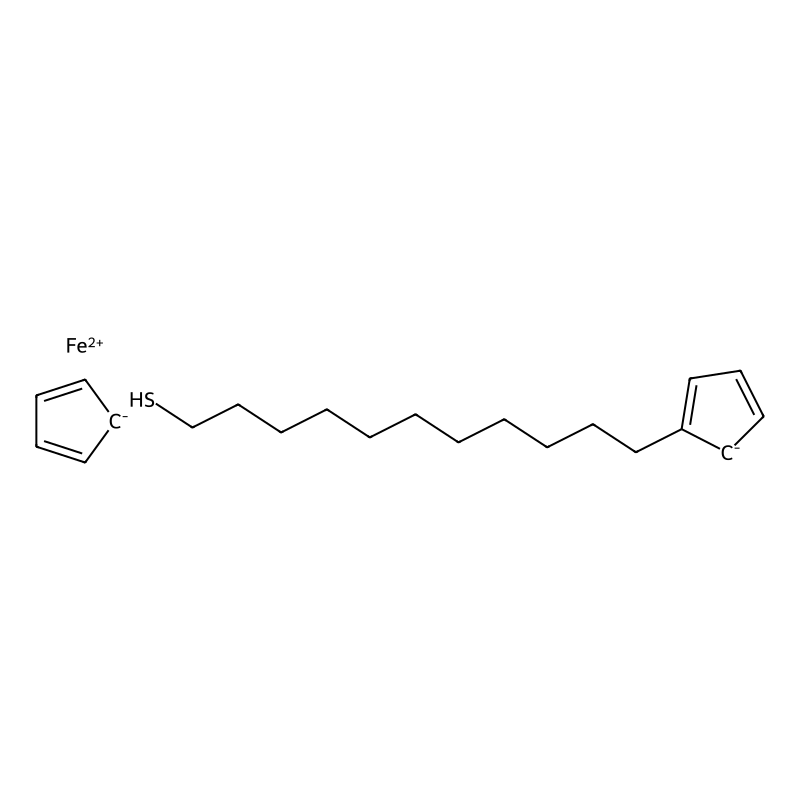

11-Ferrocenyl-1-undecanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

11-Ferrocenyl-1-undecanethiol is an organometallic compound characterized by the presence of a ferrocene moiety bonded to a long-chain alkyl thiol. The ferrocene unit consists of two cyclopentadienyl rings that encapsulate a central iron atom, while the undecanethiol chain is composed of eleven carbon atoms terminating in a thiol group. This compound is notable for its unique electrochemical properties and its ability to form self-assembled monolayers on various surfaces, particularly gold electrodes, which are significant in electrochemical applications and sensor technologies .

As with any new compound, the safety profile of 11-FUDT needs further investigation. Information on its toxicity, flammability, and reactivity is currently limited. Researchers handling 11-FUDT should follow general laboratory safety protocols for unknown compounds until more information becomes available [].

Molecular recognition and self-assembly

FC11UT's structure allows it to participate in specific interactions with other molecules due to the combined properties of the ferrocene unit and the thiol group. The ferrocene moiety can engage in π-π stacking interactions with aromatic groups, while the thiol group can form covalent bonds with gold surfaces or other thiol-containing molecules. This enables FC11UT to participate in self-assembly processes, leading to the formation of well-defined structures at the nano and molecular scales. For instance, research has explored FC11UT in the development of self-assembled monolayers on gold surfaces for various applications, including biosensors and molecular electronics [].

Material science and nanotechnology

FC11UT's ability to self-assemble and interact with various surfaces makes it a valuable tool in material science and nanotechnology. Researchers have investigated its potential use in the fabrication of functional materials with specific properties, such as:

- Organic photovoltaics: FC11UT can act as an electron acceptor in organic solar cells, improving their efficiency [].

- Drug delivery: FC11UT can be incorporated into nanoparticles for targeted drug delivery, utilizing its ability to interact with specific biological targets [].

- Sensors: FC11UT's ability to recognize specific molecules makes it suitable for developing sensitive and selective sensors for various applications [].

Biomedical research

The unique properties of FC11UT have also attracted interest in the field of biomedical research. Studies have explored its potential applications in:

- Enzyme mimics: FC11UT's ferrocene group can mimic the catalytic activity of certain enzymes, potentially leading to the development of novel therapeutic agents [].

- Biosensors: FC11UT can be used to develop biosensors for the detection of biomolecules, such as DNA and proteins, due to its ability to interact with specific biological targets.

- Oxidation: The ferrocene moiety can be oxidized to ferrocenium using oxidizing agents such as ferric chloride or ceric ammonium nitrate.

- Reduction: Ferrocenium ions can be reduced back to ferrocene through reducing agents like sodium borohydride.

- Substitution Reactions: The thiol group can engage in substitution reactions, leading to the formation of disulfides or thioethers when reacted with alkyl halides.

These reactions are critical for understanding the compound's behavior in different environments and its potential applications in electrochemistry .

Research indicates that 11-Ferrocenyl-1-undecanethiol exhibits significant electrochemical activity, which may influence biological systems. The compound has been studied for its ability to facilitate electron transfer reactions, particularly at self-assembled monolayers on gold electrodes. This property makes it a candidate for biosensing applications, where it could interact with biological molecules and potentially enhance the detection of biomolecules through redox processes .

The synthesis of 11-Ferrocenyl-1-undecanethiol typically involves the reaction between 11-bromo-1-undecane and sodium thiolate derived from ferrocene. The reaction is conducted under inert conditions, often utilizing solvents such as tetrahydrofuran or dimethylformamide. Heating is generally applied to promote the substitution reaction, yielding the desired product. For larger-scale industrial production, similar methods would be adapted to optimize yield and purity .

11-Ferrocenyl-1-undecanethiol has several applications:

- Electrochemical Sensors: Its ability to form self-assembled monolayers makes it useful in designing electrochemical sensors for detecting various analytes.

- Molecular Probes: The compound serves as a molecular probe for studying interfacial electrochemistry and physicochemical properties at electrode interfaces.

- Nanotechnology: It can be integrated into nanostructures, such as zinc oxide nanowires, enhancing their electrocatalytic properties for applications in glucose sensing and other biochemical assays .

Studies have shown that 11-Ferrocenyl-1-undecanethiol interacts effectively with various redox-active species. For instance, it facilitates electron transfer between its ferrocenyl group and iron(III) species in solution, acting as an electron-transfer mediator. This interaction is critical for understanding how self-assembled monolayers can be utilized in electrochemical applications .

Several compounds share structural or functional similarities with 11-Ferrocenyl-1-undecanethiol. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Dodecanethiol | A straight-chain thiol with twelve carbons | Simple structure; lacks redox-active groups |

| 1-Ferrocenehexanethiol | Ferrocene moiety attached to a six-carbon chain | Shorter alkyl chain compared to 11-ferrocenyl compound |

| 11-Mercaptoundecanoic acid | Thiol group attached to undecanoic acid | Contains carboxylic acid functionality |

| 2-(Ferrocene)ethanol | Ferrocene attached to an ethanol group | Shorter carbon chain; more polar due to hydroxyl group |

The uniqueness of 11-Ferrocenyl-1-undecanethiol lies in its combination of a long alkyl chain with a redox-active ferrocene moiety, enabling specific interactions and behaviors that are not present in simpler thiols or shorter alkanes. Its capacity for forming stable self-assembled monolayers also distinguishes it from other similar compounds .